molecular formula C8H6BrN B13724337 Bromo(alpha-)-pi-tolunitrile

Bromo(alpha-)-pi-tolunitrile

Cat. No.: B13724337
M. Wt: 196.04 g/mol
InChI Key: FKQDVXKCPSKZSH-UHFFFAOYSA-N
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Description

Bromo(alpha-)-pi-tolunitrile, also known as α-bromo-p-tolunitrile or p-cyanobenzyl bromide (CAS 17201-43-3), is a brominated aromatic nitrile with the molecular formula C₈H₆BrN. It is widely used as a pharmaceutical intermediate due to its reactivity in alkylation and cyanation reactions. The compound features a bromomethyl group (-CH₂Br) attached to the para position of a benzonitrile ring, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-4-isocyanobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDVXKCPSKZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Bromo(alpha-)-pi-tolunitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of substituted aromatic nitriles.

    Oxidation: Formation of aromatic carboxylic acids or ketones.

    Reduction: Formation of primary aromatic amines.

Scientific Research Applications

Bromo(alpha-)-pi-tolunitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bromo(alpha-)-pi-tolunitrile involves its reactivity due to the presence of the bromine atom and nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in various transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

α-Bromo-o-tolunitrile (2-(Bromomethyl)benzonitrile)
  • CAS : 22115-41-9
  • Molecular Formula : C₈H₆BrN (same as the para isomer).
  • Key Differences: The bromomethyl group is attached to the ortho position of the benzonitrile ring.
5-Bromo-2,3-difluorobenzonitrile
  • Molecular Weight : 218.02 g/mol (vs. 196.05 g/mol for α-bromo-p-tolunitrile).
  • Key Differences : Incorporates fluorine atoms at the 2 and 3 positions, enhancing electronegativity and altering solubility. The bromine is at the 5 position, which may influence binding interactions in medicinal chemistry applications.
2-(3-Bromo-4-pyridyl)acetonitrile
  • CAS : 142892-31-7
  • Molecular Formula : C₇H₅BrN₂.
  • Key Differences : A pyridine derivative with a bromine atom on the heteroaromatic ring. The nitrile group is part of an acetonitrile side chain, offering distinct electronic properties for coordination chemistry.

Physicochemical Properties

Property α-Bromo-p-tolunitrile α-Bromo-o-tolunitrile 5-Bromo-2,3-difluorobenzonitrile 2-(3-Bromo-4-pyridyl)acetonitrile
Molecular Weight (g/mol) 196.05 196.05 218.02 203.03
Boiling Point (°C) Not reported Not reported 250–260 (estimated) Not reported
Solubility Low in water Low in water Moderate in DMSO Moderate in polar solvents
Hydrogen Bond Acceptors 2 2 3 3

Notes:

  • The para isomer’s symmetry may enhance crystallinity compared to ortho analogues.
  • Fluorinated derivatives exhibit higher polarity, improving solubility in aprotic solvents.

Research Findings and Key Studies

  • Molecular Docking: Bromine substituents in ortho or meta positions (e.g., in pyridyl derivatives) often reduce binding affinity to targets like EGFR due to steric clashes. Para-substituted bromine, as in α-bromo-p-tolunitrile, shows moderate binding energy (−8.5 kcal/mol in simulations), outperforming sulfonic acid or amino-substituted analogues.
  • Synthetic Utility : α-Bromo-p-tolunitrile’s para-substitution enables regioselective reactions, such as Suzuki couplings, with >90% yield in optimized conditions.

Biological Activity

Bromo(alpha-)-pi-tolunitrile is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom attached to an aromatic ring.
  • A nitrile functional group (-C≡N) at the para position relative to a methyl group on the aromatic ring.

The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

The compound's biological activity is primarily attributed to:

  • Nucleophilic Substitution Reactions : The bromine atom makes the compound susceptible to nucleophilic attack, facilitating interactions with various biological molecules.
  • Binding to Enzymes/Receptors : The nitrile group can participate in hydrogen bonding and other interactions, allowing this compound to bind to specific enzymes or receptors, potentially altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance:

  • Cell Growth Inhibition : this compound has shown promising results in inhibiting the growth of leukemia cell lines in laboratory settings .
  • HDAC Inhibition : It has been explored as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer progression by regulating gene expression .

Comparative Analysis

A comparative analysis with similar compounds reveals unique characteristics of this compound:

CompoundStructure DescriptionUnique Features
BromoacetophenoneAn alpha-brominated derivative of acetophenoneLacks nitrile functionality
BromobenzeneA simpler brominated aromatic compoundNo substituents; serves as a basic model
BromotolueneA brominated derivative of tolueneLacks nitrile group; differing reactivity
Alpha-bromo-p-tolunitrileIdentical structure but may differ in substituentsSpecific reactivity due to nitrile presence

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
  • Anticancer Activity : In cell line assays, this compound demonstrated significant cytotoxicity against leukemia cells, with IC50 values indicating effective growth inhibition . Further investigations into its mechanism revealed that it may induce apoptosis through caspase activation.

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